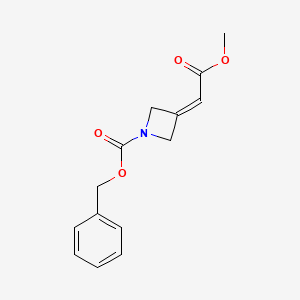

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Description

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a β-lactam-derived compound featuring a four-membered azetidine ring with a conjugated enoate ester moiety.

Properties

IUPAC Name |

benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-13(16)7-12-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJACRBEVKPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718782 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362704-72-1 | |

| Record name | Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reagents and Conditions

-

- Azetidine derivatives

- Benzyl chloroformate (CbzCl)

- Methyl acetoacetate or related β-keto esters

Reagents :

- Base such as triethylamine (TEA) or sodium hydride (NaH)

- Solvents like dichloromethane (DCM), toluene, or acetonitrile

-

- Acid or base catalysts for condensation reactions

-

- Controlled temperatures (0–50°C)

- Inert atmosphere (e.g., nitrogen or argon)

Detailed Preparation Steps

Step 1: Protection of Azetidine

The azetidine ring is protected using benzyl chloroformate to form a Cbz-protected azetidine derivative. This step ensures stability during subsequent reactions.

Reaction Scheme :

$$

\text{Azetidine} + \text{CbzCl} \xrightarrow{\text{Base, Solvent}} \text{Cbz-protected azetidine}

$$

Step 2: Knoevenagel Condensation

The protected azetidine is reacted with methyl acetoacetate in the presence of a base to form the desired compound.

Reaction Scheme :

$$

\text{Cbz-protected azetidine} + \text{Methyl acetoacetate} \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

Purification

The crude product is purified using techniques such as recrystallization or column chromatography to achieve a purity of ≥97%.

Reaction Parameters and Optimization

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 25–50°C |

| Solvent | Dichloromethane or Toluene |

| Reaction Time | 6–12 hours |

| Base | Triethylamine or Sodium Hydride |

| Yield | Typically ≥85% |

Challenges and Considerations

-

- The reaction should be carried out under an inert atmosphere to prevent hydrolysis.

-

- Over-condensation can lead to by-products, necessitating careful control of stoichiometry.

-

- The final product may require multiple purification steps due to its sensitivity and high purity requirements.

Chemical Reactions Analysis

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with cellular processes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

Ethoxy Analog: Benzyl 3-(2-Ethoxy-2-Oxoethylidene)Azetidine-1-Carboxylate

- Structural Difference : Methoxy (OCH₃) replaced with ethoxy (OCH₂CH₃).

- Synthesis : Similar to the methoxy derivative but using ethyl 2-(dimethoxyphosphoryl)acetate.

- Properties :

- Applications : Demonstrated comparable reactivity in aza-Michael additions but slightly reduced yield in neuroprotective assays (60% vs. 65% for methoxy) .

tert-Butyl-Protected Analog: tert-Butyl 3-(2-Methoxy-2-Oxoethylidene)Azetidine-1-Carboxylate

- Structural Difference : Benzyl group replaced with tert-butyl (Boc).

- Synthesis: Directly prepared from N-Boc-3-azetidinone and methyl 2-(dimethoxyphosphoryl)acetate .

- Properties :

- Applications: Preferred for solid-phase peptide synthesis due to Boc’s acid-labile nature, unlike the benzyl group requiring hydrogenolysis .

Substituent Variations on the Azetidine Ring

Aryl-Substituted Derivatives (e.g., Compound 28)

- Structural Difference : Incorporation of a 4-(trifluoromethyl)phenyl group at the 3-position.

- Synthesis: Via nucleophilic addition to the enoate intermediate .

- Properties :

- Biological Activity : Improved neuroprotective activity (IC₅₀ = 12 μM vs. 25 μM for parent compound) in glutamate-induced neuronal injury models .

Amino-Functionalized Derivatives (e.g., Benzyl 3-(Methylamino)Azetidine-1-Carboxylate)

Comparative Data Table

Biological Activity

Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle. The molecular formula is , with a molecular weight of approximately 261.27 g/mol. The presence of the benzyl group enhances its lipophilicity, making it suitable for various applications in drug development and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism behind this activity often involves the induction of apoptosis or cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against Gram-positive bacteria, although specific data on its efficacy compared to established antibiotics is still limited. The minimal inhibitory concentrations (MIC) for several derivatives have been documented, indicating varying levels of effectiveness against different microbial strains .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

- Anticancer Studies : A study reported that derivatives similar to this compound showed significant cytotoxicity against leukemia and breast cancer cell lines, highlighting their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in substituents significantly affected biological activity, suggesting pathways for optimizing the efficacy of this compound in therapeutic applications .

- Pharmacological Potential : The compound has been proposed as a lead for developing new drugs targeting viral infections due to its favorable chemical properties and biological activities .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Structure | Contains a tert-butyl group; potential for different biological activity. |

| Benzyl 3-(2-methoxycarbonyl)-azetidine | Structure | Lacks ethoxy group; different reactivity profile. |

| Ethyl 3-(4-methoxyphenyl)-azetidine | Structure | Contains a phenolic substituent; variation in substituents may lead to distinct pharmacological properties. |

This table highlights how structural variations can influence the biological activity of azetidine derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, and how can purity be ensured?

- Methodology : Multi-step synthesis often involves functionalization of the azetidine ring. For example, tert-butyl analogs are synthesized via oxime formation or alkylation using tert-butyl 3-oxoazetidine-1-carboxylate as a precursor, with i-PrOH or MeOH as solvents . Purification typically employs silica gel chromatography (e.g., 40% EtOAc in CHCl) to isolate the product in high yield (86% reported for structurally related compounds) . Purity is confirmed using analytical techniques like NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is essential for confirming the azetidine ring substitution pattern and ester functionalities. Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1689 cm for related carboxylates) . High-resolution mass spectrometry (HRMS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) monitors reaction progress and purity .

Q. How should this compound be handled and stored to ensure stability?

- Methodology : Despite limited hazard data for this specific compound, structurally similar azetidine derivatives are stored sealed in dry conditions at 2–8°C to prevent hydrolysis or oxidation . Personal protective equipment (PPE), including gloves and chemical-resistant clothing, is recommended during handling to mitigate uncharacterized risks .

Advanced Research Questions

Q. What computational or experimental strategies elucidate the electronic effects of the 2-methoxy-2-oxoethylidene substituent on reactivity?

- Methodology : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the ester group, predicting sites for nucleophilic attack or electrophilic substitution. Experimentally, comparative studies with analogs (e.g., tert-butyl vs. benzyl carboxylates) reveal differences in reaction rates under standardized conditions (e.g., Suzuki coupling), guided by steric and electronic profiles .

Q. How does the compound’s stability vary under acidic, basic, or catalytic conditions?

- Methodology : Stability assays involve exposing the compound to pH gradients (e.g., HCl/NaOH solutions) or metal catalysts (e.g., Pd/C) and monitoring degradation via TLC or HPLC. For example, tert-butyl derivatives are stable under neutral conditions but susceptible to ring-opening in strong acids . Reaction design must account for these limitations, using inert atmospheres (N) to prevent oxidation .

Q. What role does this compound play in synthesizing bioactive molecules or drug candidates?

- Methodology : The azetidine ring and ester functionalities serve as versatile intermediates. For instance, tert-butyl analogs are used to construct γ-aminoalcohols or β-lactams via reductive amination or [2+2] cycloadditions . The compound’s stereoelectronic properties are leveraged in medicinal chemistry to optimize binding affinity to biological targets (e.g., enzymes) .

Q. How can structural modifications enhance its utility in asymmetric catalysis or chiral synthesis?

- Methodology : Introducing chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or using enantioselective catalysts (e.g., Ru-phosphine complexes) can yield stereoenriched derivatives. For example, fluorinated azetidines are synthesized via asymmetric hydrogenation, with stereochemistry confirmed by X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.